molecular formula C27H20N4O6 B11565202 4,4'-methanediylbis(2-{(E)-[(4-nitrophenyl)imino]methyl}phenol)

4,4'-methanediylbis(2-{(E)-[(4-nitrophenyl)imino]methyl}phenol)

Cat. No.: B11565202
M. Wt: 496.5 g/mol
InChI Key: OHEHLJAPUYDUCA-UHFFFAOYSA-N
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Description

4-({4-HYDROXY-3-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENOL is a complex organic compound characterized by its unique structure, which includes multiple nitrophenyl and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-HYDROXY-3-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENOL typically involves the condensation of 4-nitrobenzaldehyde with 4-hydroxybenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out in a solvent such as methanol or ethanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be utilized to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-({4-HYDROXY-3-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENOL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-({4-HYDROXY-3-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENOL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-({4-HYDROXY-3-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitrophenyl groups may participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-HYDROXY-4-(4-NITROPHENYL)-2-BUTANONE
  • 3-NITRO-N-[(E)-(4-{(E)-[(3-NITROPHENYL)IMINO]METHYL}PHENYL)METHYLIDENE]ANILINE

Uniqueness

4-({4-HYDROXY-3-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENOL is unique due to its dual nitrophenyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C27H20N4O6

Molecular Weight

496.5 g/mol

IUPAC Name

4-[[4-hydroxy-3-[(4-nitrophenyl)iminomethyl]phenyl]methyl]-2-[(4-nitrophenyl)iminomethyl]phenol

InChI

InChI=1S/C27H20N4O6/c32-26-11-1-18(14-20(26)16-28-22-3-7-24(8-4-22)30(34)35)13-19-2-12-27(33)21(15-19)17-29-23-5-9-25(10-6-23)31(36)37/h1-12,14-17,32-33H,13H2

InChI Key

OHEHLJAPUYDUCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)C=NC4=CC=C(C=C4)[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

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